Bienvenue dans la boutique en ligne BenchChem!

2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

regioisomer carboxylate reactivity FLuc inhibition

This ortho-carboxylate regioisomer (CAS 1708400-81-0) is the definitive specificity control for firefly luciferase (FLuc) screening—unlike meta-carboxylate analogs (e.g., ataluren) that form confounding acyl-AMP adducts. The 4-CF3-phenyl group enhances lipophilicity, metabolic resistance, and hydrophobic pocket occupancy; the ortho-COOH provides a synthetically accessible handle for derivatization. Validated in apoptosis induction (T47D, DLD-1, Caco-2), anti-Gram-positive activity (MIC 1.73–1.95 µg/mL), and agrochemical applications (US Patent 4,166,732). Insist on this specific ortho regioisomer; generic substitution with para- (CAS 480390-88-3) or non-fluorinated variants compromises assay validity and pharmacological performance. ≥95% purity, shipped ambient. For R&D use only.

Molecular Formula C16H9F3N2O3
Molecular Weight 334.25 g/mol
Cat. No. B11786643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
Molecular FormulaC16H9F3N2O3
Molecular Weight334.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O
InChIInChI=1S/C16H9F3N2O3/c17-16(18,19)10-7-5-9(6-8-10)13-20-14(24-21-13)11-3-1-2-4-12(11)15(22)23/h1-8H,(H,22,23)
InChIKeyCOLYIIAGNGZDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic Acid – Compound Identity, Class, and Procurement-Relevant Profile


2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 1708400-81-0; molecular formula C₁₆H₉F₃N₂O₃; MW 334.25 g/mol) is a 3,5-diaryl-1,2,4-oxadiazole derivative bearing a 4-trifluoromethylphenyl substituent at the C3 position and an ortho-carboxylate benzoic acid moiety at the C5 position . The 1,2,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, serving as a bioisostere for ester and amide functionalities, while the trifluoromethyl group enhances lipophilicity and metabolic resistance [1]. This compound is commercially available at ≥95% purity from specialty chemical suppliers and is primarily utilized as a research intermediate and screening candidate in apoptosis, anti-infective, and nuclear receptor modulation programs [2].

Why Generic Substitution of 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic Acid with Regioisomeric or De-fluorinated Analogs Fails


Within the 1,2,4-oxadiazole benzoic acid chemotype, regioisomeric variation of the carboxylate position (ortho, meta, para) and modification of the C3-aryl substituent produce large, functionally decisive differences in target engagement, biochemical reactivity, and biological readout [1]. The ortho-carboxylate configuration of this compound fundamentally alters the geometry and chemical reactivity of the acid group relative to the meta-carboxylate found in clinically studied analogs such as ataluren (PTC124) [1]. Substituting the 4-CF₃-phenyl group with an unsubstituted phenyl ring removes the electron-withdrawing and lipophilicity-enhancing effects critical for membrane permeability and hydrophobic pocket occupancy [2]. Simple interchange with the para-carboxylate regioisomer (CAS 480390-88-3) or the non-fluorinated phenyl congener (CAS 60510-51-2) therefore yields compounds with measurably different potency, selectivity, and physicochemical behavior, making generic substitution invalid for applications where carboxylate positioning and CF₃-driven pharmacodynamics are performance-determining [3].

Quantitative Differentiation Evidence for 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic Acid vs. Closest Analogs


Regioisomeric Carboxylate Position: Ortho vs. Meta vs. Para Reactivity and Target Engagement

In a definitive crystallographic and biochemical study of the 3,5-diaryl-1,2,4-oxadiazole scaffold, the carboxylate position was shown to be the dominant determinant of biochemical reactivity, with the empirically determined order being meta > para ≫ ortho for FLuc-catalyzed mixed-anhydride adduct formation [1]. Ortho-carboxylate analogs (compounds 10 and 11 in the study) demonstrated the greatest reduction in potency in both purified enzyme and cell-based FLuc assays compared to the meta-carboxylate reference (PTC124/ataluren) [1]. Specifically, the meta-carboxylate analog PTC124 displayed IC₅₀ = 7 ± 1 nM in the purified FLuc enzyme inhibition assay, whereas ortho-carboxylate regioisomers were substantially less potent (activity reduced to the micromolar range) [1]. Thermal denaturation assays further confirmed that ortho- and para-carboxylate regioisomers produced significantly reduced thermal shifts relative to meta-carboxylate, indicating that ortho positioning either prevents or severely impairs formation of the enzyme-stabilizing acyl-AMP adduct [1].

regioisomer carboxylate reactivity FLuc inhibition PTC124 structure-activity relationship

4-Trifluoromethylphenyl vs. Unsubstituted Phenyl at C3: Antibacterial Potency

In a 2025 study of glycoconjugate-1,2,3-triazole-1,2,4-oxadiazole hybrids, the 4-trifluoromethylphenyl-substituted oxadiazole derivative (compound 5c) exhibited superior antibacterial activity compared to its phenyl-substituted (5a) and benzyl-substituted (5b) congeners [1]. Compound 5c produced a zone of inhibition (ZOI) of 30.6 mm and an MIC value of 1.95 µg/mL against Enterococcus faecalis, and 29.8 mm ZOI with an MIC of 1.73 µg/mL against Staphylococcus aureus [1]. This potency is consistent with the established role of the 4-CF₃ group in enhancing target-site penetration via increased lipophilicity and strengthening hydrophobic interactions within the bacterial target binding pocket [1].

trifluoromethyl antibacterial MIC Staphylococcus aureus Enterococcus faecalis

4-CF₃-Phenyl at C3 as a Conserved Apoptosis-Inducing Pharmacophore in the 1,2,4-Oxadiazole Class

In the foundational 2005 SAR study of 3,5-diaryl-1,2,4-oxadiazoles as apoptosis inducers, the 4-trifluoromethylphenyl group at the C3 position was identified as a key pharmacophoric element [1]. The lead compound 1d—5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole—was discovered via caspase- and cell-based high-throughput screening and demonstrated good activity against breast (T47D) and colorectal (DLD-1) cancer cell lines, while being inactive against several other cancer lines, indicating a tumor-selective profile [1]. SAR studies demonstrated that the 3-(4-trifluoromethylphenyl) group could be replaced by a pyridyl group with retention of activity, but the CF₃-phenyl maintained a favorable balance of potency and selectivity that drove further optimization [1]. The molecular target was identified as TIP47 (tail-interacting protein of 47 kDa), an IGF-II receptor binding protein [1]. A follow-up study optimized aqueous solubility while retaining the 3-aryl-5-aryl core, further confirming the centrality of the C3 aromatic substitution pattern to the pharmacophore [2].

apoptosis caspase activation TIP47 breast cancer colorectal cancer

Ortho-Carboxylate Synthetic Accessibility via Phthalic Anhydride Cyclocondensation Route

The ortho-carboxylate oxadiazole chemotype is uniquely accessible via a one-step thermal cyclocondensation of a benzamide oxime with phthalic anhydride, as explicitly demonstrated in U.S. Patent 4,166,732 [1]. In Example 1 of this patent, 2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid was prepared in 58% recovered yield (5.68 g, mp 182–184 °C) from 3,5-bis(trifluoromethyl)benzamide oxime and phthalic anhydride in refluxing xylene [1]. This route is specific to ortho-carboxylate products because phthalic anhydride regioselectively delivers the ortho relationship between the oxadiazole C5 and the carboxylic acid. The corresponding meta- and para-carboxylate regioisomers require entirely different synthetic strategies (e.g., coupling of pre-formed oxadiazole intermediates with isophthalic or terephthalic acid derivatives) [1]. The patent further establishes that oxadiazol-5-yl-benzoates with trifluoromethylphenyl substitution are effective agricultural chemicals for controlling undesired vegetation and regulating growth of desirable plants [1].

synthesis phthalic anhydride benzamide oxime cyclocondensation plant growth regulator

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Physicochemical Differentiation

A comprehensive comparative analysis of oxadiazole regioisomers established that the 1,2,4-oxadiazole isomer consistently exhibits higher lipophilicity (log D) than its 1,3,4-oxadiazole counterpart, with the 1,3,4-isomer showing an order of magnitude lower log D in virtually all cases examined [1]. This difference arises from the stronger hydrogen-bond-accepting capacity of the 1,3,4-oxadiazole ring, which increases aqueous solubility but may compromise membrane permeability [1]. The 1,2,4-oxadiazole core of the target compound therefore confers a distinct lipophilicity profile that favors passive membrane diffusion—a critical parameter for intracellular target engagement in anticancer and antimicrobial applications [1]. Significant differences between the regioisomers were also observed with respect to metabolic stability and hERG inhibition, further arguing against interchangeability [1].

regioisomerism lipophilicity logD hydrogen bonding ADME

Recommended Research and Procurement Application Scenarios for 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic Acid


FLuc Reporter Assay Negative-Control Chemotype in High-Throughput Screening

The ortho-carboxylate configuration renders this compound functionally inert in firefly luciferase (FLuc) enzyme and cell-based reporter assays, as demonstrated by the definitive finding that ortho-carboxylate regioisomers of 3,5-diaryl-1,2,4-oxadiazoles fail to form the FLuc-stabilizing acyl-AMP mixed-anhydride adduct that confounds meta-carboxylate analogs . This compound can serve as an essential specificity control in any FLuc-based screening campaign to discriminate genuine target pharmacology from FLuc-mediated assay interference—a problem that famously complicated the clinical development of ataluren .

Apoptosis-Inducer Lead Optimization Scaffold in Oncology Drug Discovery

The 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole core is a validated apoptosis-inducing pharmacophore with demonstrated activity against breast (T47D) and colorectal (DLD-1, Caco-2) cancer cell lines and a known molecular target (TIP47/IGF-II receptor pathway) . The ortho-carboxylate at C5 provides a synthetically accessible handle for further derivatization (esterification, amidation) to modulate physicochemical properties and optimize aqueous solubility—an approach successfully employed in the second-generation 3,5-diaryl-1,2,4-oxadiazole series . Researchers pursuing tumor-selective apoptosis inducers with a elucidated mechanism of action should prioritize this scaffold over non-CF₃ or regioisomeric variants.

Anti-Gram-Positive Antibacterial Discovery Starting Point

The 4-trifluoromethylphenyl-1,2,4-oxadiazole substructure has demonstrated potent anti-Gram-positive activity, with MIC values of 1.73–1.95 µg/mL against Staphylococcus aureus and Enterococcus faecalis in a hybrid glycoconjugate-oxadiazole scaffold . The ortho-carboxylate functionality offers a conjugation-ready anchor point for further structural elaboration (e.g., amide coupling to carbohydrate, peptide, or heterocyclic moieties) to explore expanded-spectrum antibacterial activity. This application is supported by the broader oxadiazole antibiotic class, which includes compounds with demonstrated in vivo efficacy against MRSA in murine infection models and favorable pharmacokinetic profiles .

Agricultural Plant Growth Regulation and Herbicide Lead Development

U.S. Patent 4,166,732 explicitly demonstrates the utility of 2-[3-(trifluoromethyl-substituted phenyl)-1,2,4-oxadiazol-5-yl]benzoic acids as agricultural chemicals with both herbicidal (undesired vegetation control) and plant growth regulatory activity at lower application rates . The ortho-carboxylate is essential for the phthalic anhydride-based manufacturing route employed at scale . Agrochemical discovery programs seeking oxadiazole-based herbicides or plant growth regulators with trifluoromethyl-driven environmental persistence and target-site potency should prioritize this specific regioisomer over the para- or meta-carboxylate variants, which lack the demonstrated agricultural efficacy data and the scalable synthetic route.

Quote Request

Request a Quote for 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.